molecular formula C14H20N2O5S B2609635 4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide CAS No. 899739-38-9

4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide

Cat. No. B2609635
CAS RN: 899739-38-9
M. Wt: 328.38
InChI Key: WUGMOVRHVUTRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications, from pharmaceuticals to dyes .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with organometallic reagents . The specific reactions that “4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide” can undergo would depend on the reaction conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzamides generally have high melting points and are usually solid at room temperature .

Scientific Research Applications

Bischler–Napieralski Isoquinoline Synthesis

In a study by Doi, Shirai, and Sato (1997), 4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide was reacted with phosphorus pentoxide and phosphoryl chloride. This reaction produced dihydroisoquinolines, exploring a novel pathway in the Bischler–Napieralski isoquinoline synthesis, a key process in organic chemistry and pharmacology (Doi, Shirai, & Sato, 1997).

Gastrokinetic Activity and Synthesis

Kato et al. (1992) synthesized a series of benzamides, including derivatives of 4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide. They explored these compounds for gastrokinetic activity, contributing to the understanding of gastric emptying mechanisms in pharmacological research (Kato et al., 1992).

Synthesis of Gefitinib

Jin et al. (2005) conducted a study involving the synthesis of Gefitinib, an anti-cancer drug. In this process, 4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide played a role in the synthesis pathway, highlighting its importance in the creation of pharmaceutical compounds (Jin et al., 2005).

Neuroleptic Activity Research

Iwanami et al. (1981) synthesized a series of benzamides, including variations of 4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide, to evaluate their potential as neuroleptics. This research contributes to the understanding of compounds that could influence treatments for neurological disorders (Iwanami et al., 1981).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Benzamides have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

properties

IUPAC Name

4-methoxy-N-(2-morpholin-4-ylsulfonylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-20-13-4-2-12(3-5-13)14(17)15-6-11-22(18,19)16-7-9-21-10-8-16/h2-5H,6-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGMOVRHVUTRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.